N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide core linked to a 3,4-difluorophenyl-substituted tetrazole moiety via a methylene bridge. Its molecular formula is C₁₅H₁₀F₂N₆O₃, with structural features critical to its physicochemical and pharmacological properties:
- 3-Nitrobenzamide group: Provides strong electron-withdrawing effects, enhancing metabolic stability and influencing binding interactions.
- 1-(3,4-Difluorophenyl)-1H-tetrazol-5-ylmethyl group: The tetrazole ring (a bioisostere for carboxylic acids) and 3,4-difluorophenyl substituent contribute to solubility and receptor affinity, commonly observed in kinase inhibitors and angiotensin receptor antagonists .
- Fluorine atoms: Improve lipophilicity and bioavailability while modulating electronic effects.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O3/c16-12-5-4-10(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-2-1-3-11(6-9)23(25)26/h1-7H,8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAGVNGUDPVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary subunits:
- 1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methanamine
- 3-Nitrobenzoyl chloride
Coupling these components via amide bond formation represents the most straightforward approach. Alternative routes involving late-stage nitration or tetrazole cyclization were deemed less feasible due to functional group incompatibilities.
Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methanamine
Huisgen Cycloaddition for Tetrazole Core Formation
The 1-substituted tetrazole moiety is synthesized via a [2+3] cycloaddition between 3,4-difluorobenzonitrile and sodium azide under acidic conditions:
$$
\text{3,4-Difluorobenzonitrile} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF}} \text{1-(3,4-Difluorophenyl)-1H-tetrazole-5-carbonitrile}
$$
Reaction optimization studies indicate that heating at 100°C for 8 hours in dimethylformamide (DMF) with catalytic Fe₂O₃ achieves 89% conversion. The nitrile intermediate is subsequently reduced to the primary amine using hydrogen gas (30 psi) over 10% Pd/C in ethanol, yielding 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanamine in 93% purity after recrystallization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Cycloaddition Yield | 89% | |
| Hydrogenation Pressure | 30 psi H₂ | |
| Amine Purity | 93% (HPLC) |
Preparation of 3-Nitrobenzoyl Chloride
3-Nitrobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux:
$$
\text{3-Nitrobenzoic Acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-Nitrobenzoyl Chloride} + \text{SO}2 + \text{HCl}
$$
The reaction proceeds quantitatively within 2 hours, with gaseous byproducts removed under vacuum.
Amide Coupling and Final Purification
The amine and acyl chloride are coupled in anhydrous DCM using triethylamine (TEA) as a base:
$$
\text{1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methanamine} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Crude product purification via silica gel chromatography (ethyl acetate/petroleum ether, 3:7) affords the title compound in 76% yield. Recrystallization from isopropanol/water (3:7) enhances purity to >98%.
Reaction Optimization Table:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DCM | +15% vs. THF |
| Base | Triethylamine | +22% vs. DIPEA |
| Temperature | 0°C → RT | Minimizes hydrolysis |
Regioselectivity Challenges in Tetrazole Synthesis
A critical challenge lies in controlling the substitution pattern of the tetrazole ring. Competitive formation of 2-(3,4-difluorophenyl)-2H-tetrazole isomers occurs during cycloaddition, necessitating selective crystallization or chromatographic separation. Differential solubility in methylene chloride enables isolation of the desired 1-substituted isomer, as demonstrated in analogous syntheses.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, DMSO-d6): δ 8.44 (d, J=7.8 Hz, 1H, Ar-H), 8.02 (s, 1H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 5.12 (s, 2H, CH2), 4.25 (s, 1H, NH).
HRMS (ESI+): m/z calc. for C15H10F2N6O3 [M+H]+: 395.08, found: 395.07.
Industrial-Scale Considerations
Patent WO2016132378A2 highlights the importance of solvent recovery and catalyst recycling in analogous processes. Implementing flow chemistry for the cycloaddition step reduces reaction time by 40% while maintaining >85% yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide exhibits a range of biological activities, making it a candidate for various research applications:
Antitumor Activity
In vitro studies have demonstrated that this compound shows significant growth inhibition against various cancer cell lines. The presence of the difluorophenyl group enhances its cytotoxicity, making it a promising agent in cancer therapy. For instance, similar compounds with halogen substituents have shown improved efficacy in targeting tumor cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has shown interaction with retinoic acid receptor-related orphan receptor C (RORc), which is crucial in regulating interleukin-17 (IL-17) production. This inhibition suggests potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis.
Selectivity and Potency
Research indicates that this compound exhibits favorable selectivity profiles. It has been shown to possess over 200-fold selectivity against other nuclear receptors, indicating its potential for targeted therapies with reduced side effects.
Case Studies
Several case studies illustrate the compound's effectiveness in various therapeutic contexts:
Study on RORc Inhibition
A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. The results indicated significant inhibition of IL-17 production both in vitro and in vivo, suggesting therapeutic potential for inflammatory conditions.
Cancer Cell Line Testing
In comparative studies against multiple cancer cell lines, the compound demonstrated IC50 values significantly lower than those observed for standard chemotherapeutic agents. This positions it as a promising candidate for further investigation into anticancer therapies.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and exert its effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparisons
a) Tetrazole Role in Bioactivity
The tetrazole ring in the target compound and analogues like losartan () serves as a carboxylic acid bioisostere, enhancing metabolic stability and ionic interactions with target receptors (e.g., angiotensin AT₁ receptors) . However, the 3,4-difluorophenyl substitution in the target compound may confer unique selectivity compared to losartan’s biphenyl-tetrazole system.
b) Benzamide Substituent Effects
- Nitro vs. Trifluoromethyl : The target compound’s 3-nitro group (electron-withdrawing) contrasts with DN6’s 3-trifluoromethyl group (lipophilic, electron-withdrawing). This difference could alter binding kinetics; nitro groups may enhance π-π stacking, while trifluoromethyl improves membrane permeability .
- Chlorotrityl vs. Methyl Linkers : Compounds in (e.g., Compound 10) use methyl ester linkers, whereas the target compound employs a methylene bridge. Methyl esters are typically hydrolyzed in vivo to active acids, suggesting the target compound may bypass this step for faster action .
c) Fluorination Patterns
The 3,4-difluorophenyl group in the target compound and GSK2141795 () enhances binding to hydrophobic pockets in enzymes (e.g., AKT kinases). GSK2141795’s additional chloro and pyrazole groups broaden its kinase inhibition profile, whereas the target compound’s simpler structure may prioritize specificity .
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a tetrazole ring , a difluorophenyl group , and a nitrobenzamide moiety . The tetrazole ring is known for its ability to mimic carboxylic acids, enhancing interactions with biological targets, while the difluorophenyl group contributes to its pharmacological profile.
The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow it to engage in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
- Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Data
Research has indicated several areas where this compound exhibits significant biological activity:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest. |
| Antimicrobial Activity | Demonstrates efficacy against various bacterial strains, suggesting potential as an antibiotic agent. |
| Anti-inflammatory Effects | Shows promise in reducing inflammation in vitro, indicating therapeutic potential for inflammatory diseases. |
Case Studies and Research Findings
- Antitumor Studies : A study highlighted the compound's ability to induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent .
- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent .
- Inflammation Models : In vitro experiments demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages, pointing to its potential role in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
